1-(3-Nitrobenzoyl)piperidin-4-one
Description
1-(3-Nitrobenzoyl)piperidin-4-one is a piperidin-4-one derivative featuring a 3-nitrobenzoyl substituent at the nitrogen atom of the piperidine ring. The piperidin-4-one scaffold is a versatile heterocyclic structure widely studied for its pharmacological relevance, including roles in alkaloid synthesis and drug development .
Properties
IUPAC Name |
1-(3-nitrobenzoyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-11-4-6-13(7-5-11)12(16)9-2-1-3-10(8-9)14(17)18/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSJKTOTRCJLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Piperidin-4-one derivatives vary significantly based on substituents attached to the nitrogen or the ring itself. Below is a comparative analysis of key analogs:
Key Observations :
- Steric Considerations: Bulky groups like trifluoromethylbenzoyl () or quinolinyl () may hinder ring puckering or binding to biological targets, whereas the nitrobenzoyl group balances moderate steric demand with electronic effects.
Physicochemical Properties and Spectroscopic Data
While direct data for 1-(3-Nitrobenzoyl)piperidin-4-one are unavailable, inferences can be drawn from analogs:
Spectroscopic Insights :
- NMR : Piperidin-4-one derivatives typically show carbonyl carbon signals at δ 205–210 ppm in ¹³C NMR (e.g., δ 207 ppm in 1-(8-hydroxyoct-5-yn-4-yl)piperidin-4-one ). The nitro group would deshield adjacent protons, shifting aromatic signals upfield.
- MS : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak (e.g., [M+H]⁺ ~265.24 for the target compound), as seen in analogs like 4a (m/z 225.15 ).
Conformational Analysis :
- The piperidin-4-one ring adopts a chair conformation with slight puckering influenced by substituents. The nitrobenzoyl group may induce torsional strain due to its planar geometry, as observed in N-nitroso piperidin-4-ones (). Computational studies (e.g., Cremer-Pople puckering parameters ) could quantify these effects.
Preparation Methods
Synthesis of the Tetrahydropyridin-4-ylidene Ammonium Salt
The precursor salt is synthesized by reacting 3-nitrobenzoyl chloride with a tetrahydropyridin-4-ylidene intermediate. The reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C, with triethylamine as a base to neutralize HCl byproducts.
Reduction Using Hydrogenation Agents
The ammonium salt is reduced to the piperidin-4-one using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux (66°C). This method minimizes byproducts like 4-hydroxypiperidine or diamines, achieving yields of 78–85%. Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®) is an alternative, but LiAlH₄ offers superior selectivity.
Key Advantages :
-
High regioselectivity for the piperidin-4-one core.
-
Scalable to industrial production with minimal purification steps.
Mannich Reaction-Based Cyclization
The Mannich reaction is a classical approach for constructing piperidin-4-one derivatives. For this compound, the protocol involves:
Condensation of Primary Amines
A β-ketoester (e.g., ethyl acetoacetate) reacts with 3-nitrobenzamide and formaldehyde in ethanol under acidic conditions (pH 4–5). The reaction forms a Schiff base intermediate, which cyclizes to yield the piperidin-4-one framework.
Optimization of Reaction Conditions
-
Catalyst : p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency.
-
Solvent : Ethanol or methanol improves solubility of nitrobenzamide derivatives.
-
Yield : 65–72% after recrystallization from hexane/ethyl acetate.
Limitations :
-
Requires strict control of stoichiometry to avoid polymerized byproducts.
-
Limited functional group tolerance due to acidic conditions.
Stereoselective Synthesis via Chiral Auxiliaries
Enantiomerically pure this compound is critical for drug development. A stereoselective route employs Evans oxazolidinones as chiral auxiliaries:
Formation of the Chiral Enolate
The β-ketoester intermediate is treated with a chiral oxazolidinone in THF at −78°C, followed by alkylation with 3-nitrobenzyl bromide. This step establishes the stereochemistry at C-2 and C-6 of the piperidin-4-one.
Auxiliary Removal and Cyclization
Hydrolysis of the oxazolidinone with lithium hydroxide (LiOH) releases the free amine, which undergoes intramolecular cyclization in the presence of DCC (dicyclohexylcarbodiimide). Enantiomeric excess (ee) exceeds 95% when using (S)-tert-leucinol-derived auxiliaries.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and applicability of each method:
Industrial-Scale Production Considerations
Q & A
Q. What are the optimized synthetic routes for 1-(3-Nitrobenzoyl)piperidin-4-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic acylation of piperidin-4-one with 3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
- Temperature : Room temperature minimizes side reactions like hydrolysis of the acyl chloride.
- Purification : Column chromatography or recrystallization is critical for achieving >95% purity. Yield optimization (60–80%) often requires stoichiometric control of the acyl chloride .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm the presence of the nitrobenzoyl group (aromatic protons at δ 7.5–8.5 ppm) and piperidinone carbonyl (δ ~205 ppm in ¹³C) .
- IR spectroscopy : Detect C=O stretches (~1680 cm⁻¹ for the benzoyl and piperidinone groups) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning using SHELXL for refinement .
Intermediate/Advanced Research Questions
Q. How does the meta-nitro group in this compound influence its electronic properties and biological activity compared to ortho/para analogs?
The meta-nitro group :
- Electronic effects : Acts as a strong electron-withdrawing group, polarizing the benzoyl moiety and enhancing electrophilicity at the carbonyl carbon.
- Steric effects : Minimal steric hindrance compared to ortho-substituted analogs, favoring interactions with flat binding pockets (e.g., enzyme active sites) .
- Biological implications : In silico docking studies suggest higher affinity for kinases (e.g., ACK1) than para-nitro analogs due to optimal spatial alignment .
Q. What methodologies are recommended for resolving contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
- Dose-response validation : Re-evaluate activity under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural analogs : Compare activity trends using derivatives with systematic substitutions (e.g., 4-nitro vs. 3-nitro) to identify pharmacophores .
- Crystallographic analysis : Resolve binding modes using co-crystal structures of the compound with target proteins (e.g., ACK1) .
Q. How can computational tools predict the metabolic stability of this compound in drug discovery pipelines?
- ADMET modeling : Use software like Schrödinger’s QikProp to estimate:
- Microsomal stability : Nitro groups may reduce stability via CYP450-mediated reduction.
- Solubility : LogP ~2.5 suggests moderate lipophilicity, requiring formulation optimization .
- Metabolite prediction : Tools like Meteor (Lhasa Ltd.) can identify potential nitro-reduction pathways leading to amine intermediates .
Advanced Mechanistic Questions
Q. What experimental strategies can elucidate the mechanism of ACK1 inhibition by this compound?
- Kinase profiling : Screen against a panel of 100+ kinases to confirm selectivity (e.g., DiscoverX KINOMEscan) .
- Time-resolved kinetics : Measure Kₘ and Vₘₐₓ shifts to determine inhibition modality (competitive vs. allosteric).
- Mutagenesis studies : Modify ACK1 residues (e.g., ATP-binding pocket) to identify critical interactions .
Q. How does the compound’s reactivity under physiological conditions affect its pharmacokinetic profile?
- Hydrolytic stability : Assess degradation in PBS (pH 7.4) at 37°C; the benzoyl-piperidinone linkage is stable, but nitro groups may undergo slow reduction .
- Plasma protein binding : Use equilibrium dialysis to quantify binding (>90% typical for lipophilic piperidinones), impacting free drug concentration .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine powder (LD₅₀ data lacking; assume acute toxicity) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
